molecular formula C6H14N8O6S B12660740 Bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) sulphate CAS No. 93982-48-0

Bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) sulphate

Cat. No.: B12660740
CAS No.: 93982-48-0
M. Wt: 326.29 g/mol
InChI Key: AVMKZRXMTPIYBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-chloro-1-methylethyl) phosphate typically involves the reaction of phosphorus oxychloride with isopropanol in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of Tris(2-chloro-1-methylethyl) phosphate follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and cost-effectiveness. The final product is purified through distillation or crystallization to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Tris(2-chloro-1-methylethyl) phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and chlorinated alcohols.

    Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.

    Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols under controlled temperature and pressure.

Major Products

    Hydrolysis: Phosphoric acid and chlorinated alcohols.

    Oxidation: Higher oxidation state phosphorus compounds.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Tris(2-chloro-1-methylethyl) phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a flame retardant in polymers and resins to enhance fire resistance.

    Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.

    Medicine: Investigated for its potential toxicological effects and safety in medical applications.

    Industry: Widely used in the production of flexible polyurethane foams, textiles, and coatings to improve fire safety.

Mechanism of Action

The mechanism by which Tris(2-chloro-1-methylethyl) phosphate exerts its flame retardant effects involves the release of phosphorus-containing radicals upon heating. These radicals interfere with the combustion process by promoting the formation of a char layer and inhibiting the release of flammable gases. The molecular targets include the polymer matrix and the flame front, where the compound acts to disrupt the combustion cycle.

Comparison with Similar Compounds

Similar Compounds

  • Tris(1-chloro-2-propyl) phosphate (TCPP)
  • Tris(2-chloroethyl) phosphate (TCEP)
  • Tris(2,3-dibromopropyl) phosphate (TDBPP)

Uniqueness

Tris(2-chloro-1-methylethyl) phosphate is unique due to its specific chemical structure, which provides a balance between flame retardant efficiency and material compatibility. Compared to similar compounds, it offers a favorable combination of thermal stability, low volatility, and effectiveness in various polymer matrices.

Properties

CAS No.

93982-48-0

Molecular Formula

C6H14N8O6S

Molecular Weight

326.29 g/mol

IUPAC Name

3,4-diamino-1,4-dihydropyrazol-5-one;sulfuric acid

InChI

InChI=1S/2C3H6N4O.H2O4S/c2*4-1-2(5)6-7-3(1)8;1-5(2,3)4/h2*1H,4H2,(H2,5,6)(H,7,8);(H2,1,2,3,4)

InChI Key

AVMKZRXMTPIYBV-UHFFFAOYSA-N

Canonical SMILES

C1(C(=NNC1=O)N)N.C1(C(=NNC1=O)N)N.OS(=O)(=O)O

Origin of Product

United States

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